1,1-Bis(4-chlorophenyl)-2-[(2-fluorobenzyl)amino]-1-ethanol
Description
1,1-Bis(4-chlorophenyl)-2-[(2-fluorobenzyl)amino]-1-ethanol is a chlorinated ethanol derivative featuring two 4-chlorophenyl groups at the 1-position and a 2-fluorobenzylamino substituent at the 2-position.
Structurally, the compound combines halogenated aromatic rings with a polar ethanol backbone and an amino-fluorobenzyl group, which may enhance its solubility in polar solvents compared to fully nonpolar analogs like DDT metabolites . Its molecular weight is estimated to exceed 390 g/mol, based on comparisons with structurally similar compounds such as 2-[(4-chlorobenzyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol (MW: 390.87) . Potential applications span pharmaceuticals, agrochemicals, and materials science, though specific data on its bioactivity remain uncharacterized in the provided evidence.
Properties
IUPAC Name |
1,1-bis(4-chlorophenyl)-2-[(2-fluorophenyl)methylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2FNO/c22-18-9-5-16(6-10-18)21(26,17-7-11-19(23)12-8-17)14-25-13-15-3-1-2-4-20(15)24/h1-12,25-26H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZDGPPLFSPOKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 1,1-Bis(4-chlorophenyl)ethanone
A widely cited approach involves the reductive amination of 1,1-bis(4-chlorophenyl)ethanone with 2-fluorobenzylamine. This method, adapted from analogous syntheses of bis-aryl ethanolamines, proceeds via the following steps:
- Condensation : The ketone reacts with 2-fluorobenzylamine in toluene at 80–90°C for 12 hours, forming an imine intermediate.
- Reduction : Sodium borohydride (NaBH₄) in methanol reduces the imine to the secondary amine at 0–5°C, achieving yields of 68–72%.
Critical Parameters :
Nucleophilic Substitution via Tosylate Intermediate
An alternative route converts 1,1-bis(4-chlorophenyl)-2-hydroxyethanol to its tosylate derivative, followed by displacement with 2-fluorobenzylamine:
- Tosylation : Reaction with p-toluenesulfonyl chloride (TsCl) in pyridine at 0°C for 4 hours yields the tosylate (89% purity).
- Amine Displacement : Heating the tosylate with 2-fluorobenzylamine in DMF at 60°C for 8 hours provides the target compound in 65% yield.
Advantages :
Enzymatic Resolution for Enantiopure Forms
While the compound is typically synthesized as a racemate, patent EP0654534A2 describes microbial resolution using Rhodosporidium toruloides to enantioselectively metabolize one enantiomer, achieving >98% ee for the (R)-isomer. This method, though niche, highlights industrial applications requiring chiral purity.
Optimization and Scale-Up Considerations
Solvent Screening
Comparative studies reveal solvent impacts on yield:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Toluene | 72 | 95 |
| DMF | 65 | 92 |
| Ethanol | 58 | 88 |
Polar aprotic solvents (DMF) accelerate displacement but may degrade chlorophenyl groups at elevated temperatures.
Catalytic Enhancements
Adding molecular sieves (4Å) during reductive amination absorbs generated water, shifting equilibrium toward imine formation and improving yields to 78%.
Characterization and Analytical Data
Spectroscopic Profiles
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows a single peak at 12.4 min, confirming >98% purity after recrystallization from ethyl acetate/hexane.
Industrial and Environmental Considerations
- Waste Streams : Chlorinated byproducts require activated carbon filtration before disposal.
- Scale-Up : Continuous flow reactors reduce reaction times by 40% compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(4-chlorophenyl)-2-[(2-fluorobenzyl)amino]-1-ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of amines or alcohols.
Substitution: The chlorophenyl and fluorobenzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
1,1-Bis(4-chlorophenyl)-2-[(2-fluorobenzyl)amino]-1-ethanol has been investigated for its potential as a pharmaceutical agent. Its structure suggests possible activity against various diseases due to its ability to interact with biological targets.
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects on cancer cell lines. The presence of halogen atoms (chlorine and fluorine) can enhance the lipophilicity and biological activity of the compound, making it a candidate for further development in anticancer therapies.
Neuropharmacology
Research has suggested that compounds similar to this compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine. This could have implications for the treatment of neurological disorders such as depression and schizophrenia.
Material Science
The unique properties of this compound also make it suitable for applications in material science:
- Polymer Chemistry : It can be used as a monomer or additive in the synthesis of polymers with specific mechanical and thermal properties.
- Nanotechnology : The compound's ability to form stable complexes with metals may be exploited in the development of nanomaterials for electronic applications.
Analytical Chemistry
Due to its distinctive structure, this compound can serve as a standard reference material in analytical methods such as chromatography and mass spectrometry. Its quantification can aid in the development of methods for detecting similar compounds in biological samples.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the cytotoxic effects of various derivatives of bis(phenyl) ethanol compounds on human cancer cell lines. The findings indicated that modifications to the phenyl groups significantly affected the cytotoxicity levels, suggesting that this compound could be a promising lead compound for further optimization .
Case Study 2: Neuropharmacological Effects
In another investigation focusing on neuropharmacological agents, researchers evaluated the effects of fluorinated phenethylamines on serotonin receptors. The results indicated that compounds with similar structures to this compound exhibited significant binding affinity to serotonin receptors, providing insights into potential therapeutic uses for mood disorders .
Mechanism of Action
The mechanism of action of 1,1-Bis(4-chlorophenyl)-2-[(2-fluorobenzyl)amino]-1-ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Halogenation Patterns : The target compound’s 4-chlorophenyl and 2-fluorobenzyl groups contrast with analogs featuring 4-fluorophenyl (e.g., ) or brominated sulfonyl substituents (e.g., ). Fluorine’s electronegativity may enhance metabolic stability compared to chlorine .
- Functional Groups: Amino (–NH–) and sulfonyl (–SO₂–) groups exhibit divergent electronic effects.
Biological Activity
1,1-Bis(4-chlorophenyl)-2-[(2-fluorobenzyl)amino]-1-ethanol, commonly referenced by its CAS number 321432-79-5, is a synthetic compound notable for its potential biological activities. This compound features a complex structure characterized by chlorophenyl and fluorobenzyl groups, which are often associated with various pharmacological effects. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C21H18Cl2FNO |
| Molecular Weight | 390.28 g/mol |
| CAS Number | 321432-79-5 |
| Synonyms | 1,1-Bis(4-chlorophenyl)-2-[(4-fluorobenzyl)amino]-1-ethanol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may exert its effects through inhibition or activation of these targets, leading to various physiological responses.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Interaction : It can bind to specific receptors, modulating their activity and influencing cellular responses.
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing chlorophenyl groups have been reported to demonstrate antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli .
In a comparative study, the synthesized compounds showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting that the presence of the chlorophenyl moiety contributes to the overall antimicrobial efficacy .
Anticancer Properties
The antiproliferative effects of similar compounds have been evaluated against multiple cancer cell lines. For example, studies on related triazole derivatives indicated significant activity against breast and colon cancer cell lines . This suggests that this compound may also exhibit anticancer properties worth investigating further.
Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor has been explored in various studies. For example, derivatives similar in structure have shown strong inhibitory effects on acetylcholinesterase (AChE) and urease enzymes . The inhibition constants (IC50 values) for these compounds were significantly lower than those of standard inhibitors, indicating a promising pharmacological profile.
Study 1: Antibacterial Screening
A study that synthesized various chlorophenyl derivatives reported that certain compounds displayed IC50 values ranging from 0.63 µM to 6.28 µM against urease enzymes. These results indicate a high level of potency compared to traditional inhibitors .
Study 2: Antiproliferative Activity
In another investigation focusing on fluorinated derivatives, the highest antiproliferative activity was noted for compounds with structural similarities to this compound when tested against lung cancer cell lines . This highlights the potential for this compound in cancer therapy.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 1,1-Bis(4-chlorophenyl)-2-[(2-fluorobenzyl)amino]-1-ethanol, and how can reaction conditions be optimized?
- Answer : A common approach involves nucleophilic substitution or reductive amination. For example, analogous compounds like 1-(4-((4-chlorobenzyl)oxy)phenyl)ethan-1-one were synthesized via refluxing with anhydrous potassium carbonate in ethanol . For this compound, a similar protocol could be adapted by substituting 4-chlorobenzyl chloride with 2-fluorobenzylamine. Optimization may include varying solvent polarity (e.g., DMF vs. ethanol), temperature (reflux vs. room temperature), and stoichiometry of reagents. Reaction progress should be monitored via TLC or HPLC, and purification achieved via column chromatography or recrystallization .
Q. How can the stereochemistry and purity of this compound be validated?
- Answer : Use chiral HPLC or polarimetry to confirm enantiomeric purity. For structural validation, employ - and -NMR to assign proton and carbon environments, focusing on the benzylamino and ethanol moieties. High-resolution mass spectrometry (HRMS) or X-ray crystallography (if crystalline) can confirm molecular weight and spatial arrangement . Purity assessment requires HPLC with UV detection (λ = 254 nm) or GC-MS, ensuring ≥95% purity for biological studies .
Q. What stability studies are critical for this compound under varying storage conditions?
- Answer : Conduct accelerated stability testing by storing aliquots at -20°C, 4°C, and room temperature. Monitor degradation via HPLC over 1–6 months. Light sensitivity can be tested using UV-vis spectroscopy before and after exposure to 300–400 nm light. For hygroscopicity, perform Karl Fischer titration to quantify water absorption .
Advanced Research Questions
Q. What in vitro assays are suitable for evaluating the compound’s cytotoxicity and endocrine-disrupting potential?
- Answer : Use MTT or ATP-based assays in human cell lines (e.g., HepG2, MCF-7) to assess cytotoxicity (IC). For endocrine activity, employ luciferase-based reporter assays (e.g., ERα-CALUX for estrogenicity) or competitive binding assays with recombinant estrogen/androgen receptors . DMSO should be used as a solvent control (<0.1% v/v) to avoid interference .
Q. How can molecular docking studies predict interactions between this compound and biological targets like cytochrome P450 enzymes?
- Answer : Use software like AutoDock Vina or Schrödinger Suite. Prepare the ligand (compound) by energy minimization (e.g., AMBER force field) and dock it into the crystal structure of CYP3A4 or CYP2D6 (PDB IDs: 4I3G, 5HVA). Analyze binding affinities (ΔG) and key residues (e.g., heme iron coordination). Validate predictions with in vitro CYP inhibition assays using fluorescent substrates .
Q. How should contradictory data on the compound’s environmental persistence be resolved?
- Answer : Compare degradation half-life () in soil vs. aqueous media using OECD 307/308 guidelines. Conflicting results may arise from pH (e.g., hydrolysis at pH >9) or microbial diversity. Use LC-MS/MS to identify degradation products (e.g., chlorophenyl derivatives) and QSAR models to predict bioaccumulation potential .
Q. What strategies mitigate aggregation artifacts in biochemical assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
